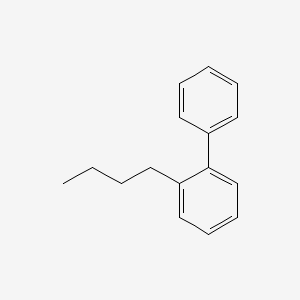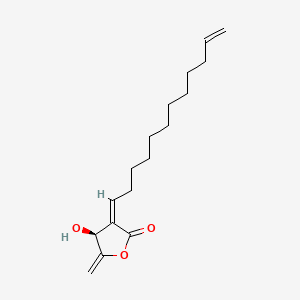
Obtusilactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obtusilactone is a naturally occurring compound found in various plant species, particularly in the genus Cinnamomum. This compound has garnered significant attention due to its potential therapeutic properties, especially its anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Obtusilactone can be synthesized through various chemical reactions. One common method involves the use of specific reagents and catalysts to induce cyclization reactions that form the tetrahydrofuran ring. The exact reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the bark of Cinnamomum species. The extraction process may include solvent extraction, followed by purification steps like chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Obtusilactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield lactone derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
Obtusilactone exerts its effects primarily through the inhibition of mitochondrial Lon protease, a highly conserved ATP-dependent serine protease. By interacting with specific residues in the active site of the Lon protease, this compound disrupts its function, leading to the accumulation of damaged proteins and induction of apoptosis . Additionally, this compound can cause DNA double-strand breaks and activate DNA damage checkpoints, further promoting cell death in cancer cells .
Comparison with Similar Compounds
- Sesamin
- CDDO (synthetic triterpenoid)
- Other γ-lactone derivatives
Obtusilactone’s unique combination of properties and mechanisms of action sets it apart from other similar compounds, highlighting its potential as a versatile and effective therapeutic agent.
Properties
CAS No. |
56799-51-0 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3Z,4S)-3-dodec-11-enylidene-4-hydroxy-5-methylideneoxolan-2-one |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-16(18)14(2)20-17(15)19/h3,13,16,18H,1-2,4-12H2/b15-13-/t16-/m1/s1 |
InChI Key |
OFUXNQJZVMQBJO-UGEDRFTOSA-N |
Isomeric SMILES |
C=CCCCCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O |
Canonical SMILES |
C=CCCCCCCCCCC=C1C(C(=C)OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)

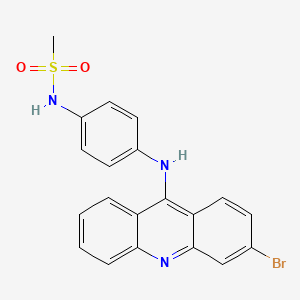
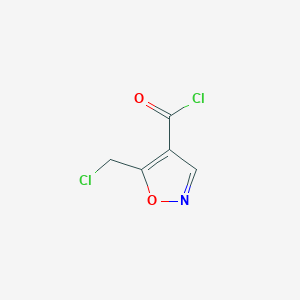

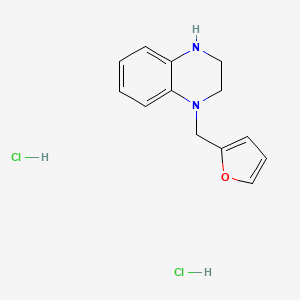


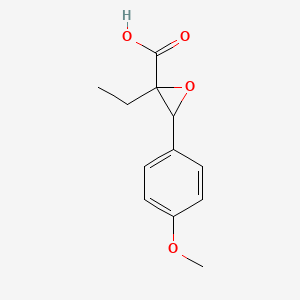
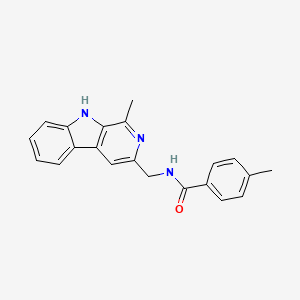
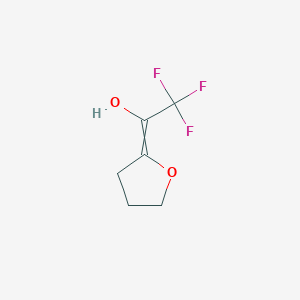
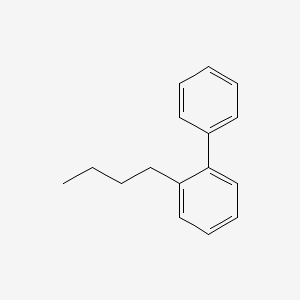
![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
